molecular formula C27H34N2O6 B12497203 Fmoc-beta-holys(boc)-oh

Fmoc-beta-holys(boc)-oh

Cat. No.: B12497203
M. Wt: 482.6 g/mol
InChI Key: SDBUQLGECIYUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-holys(boc)-oh: is a synthetic compound used in peptide synthesis. It is a derivative of amino acids, where Fmoc (fluorenylmethyloxycarbonyl) is a protecting group for the amino group, and Boc (tert-butoxycarbonyl) is a protecting group for the side chain. These protecting groups are crucial in peptide synthesis to prevent unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-holys(boc)-oh typically involves the protection of the amino group with Fmoc and the side chain with Boc. The process may include:

    Fmoc Protection: The amino acid is reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid.

    Boc Protection: The side chain is protected by reacting with Boc anhydride in the presence of a base.

Industrial Production Methods: Industrial production may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

      Fmoc Deprotection: Typically achieved using piperidine in DMF (dimethylformamide).

      Boc Deprotection: Usually done with strong acids like trifluoroacetic acid (TFA).

  • Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    • Common reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products:

  • Peptides and proteins with specific sequences and structures.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes.

Biology:

  • Synthesis of peptide-based probes and inhibitors for studying biological processes.

Medicine:

  • Development of peptide-based drugs and vaccines.

Industry:

  • Production of peptides for cosmetics, food additives, and other industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound itself is a building block in peptide synthesis and does not have a direct mechanism of action. the peptides synthesized using Fmoc-beta-holys(boc)-oh can target specific proteins, enzymes, or receptors in biological systems.

Comparison with Similar Compounds

    Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-beta-lysine: Similar in structure but with different side chain protection.

Uniqueness:

  • The specific combination of Fmoc and Boc protecting groups makes Fmoc-beta-holys(boc)-oh unique for synthesizing peptides with specific structural and functional properties.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUQLGECIYUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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